

3',4'-Dichloro-2,2,2-trifluoroacetophenone molecular structure and weight

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Compound of Interest

Compound Name: 3',4'-Dichloro-2,2,2-trifluoroacetophenone

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An In-depth Technical Guide to 3',4'-Dichloro-2,2,2-trifluoroacetophenone

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 3',4'-Dichloro-2,2,2-trifluoroacetophenone, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3',4'-Dichloro-2,2,2-trifluoroacetophenone is an aromatic ketone characterized by a dichlorinated phenyl ring attached to a trifluoroacetyl group. Its chemical structure and properties make it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.

Quantitative Data Summary

The key physicochemical properties of 3',4'-Dichloro-2,2,2-trifluoroacetophenone are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₈ H ₃ Cl ₂ F ₃ O	[1][2][3][4]
Molecular Weight	243.01 g/mol	[1][2][3][4]
CAS Number	125733-43-9	[1][2][3]
IUPAC Name	1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone	[4]
Physical State	Solid, Low Melting Solid	[2]
Purity	≥95%	[2][4]
Boiling Point	269.2°C at 760 mmHg	[4]
Density	1.506 g/cm ³	[4]
InChI Key	YWBUNUGOMAFWHQ-UHFFFAOYSA-N	[2][4]
SMILES	C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl	[4]

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of **3',4'-Dichloro-2,2,2-trifluoroacetophenone**.

Molecular structure of **3',4'-dichloro-2,2,2-trifluoroacetophenone**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **3',4'-Dichloro-2,2,2-trifluoroacetophenone** are not readily available in the public domain. However, a general synthetic approach can be inferred from procedures for analogous compounds such as 3',5'-dichloro-2,2,2-trifluoroacetophenone. One common method involves the Grignard reaction.

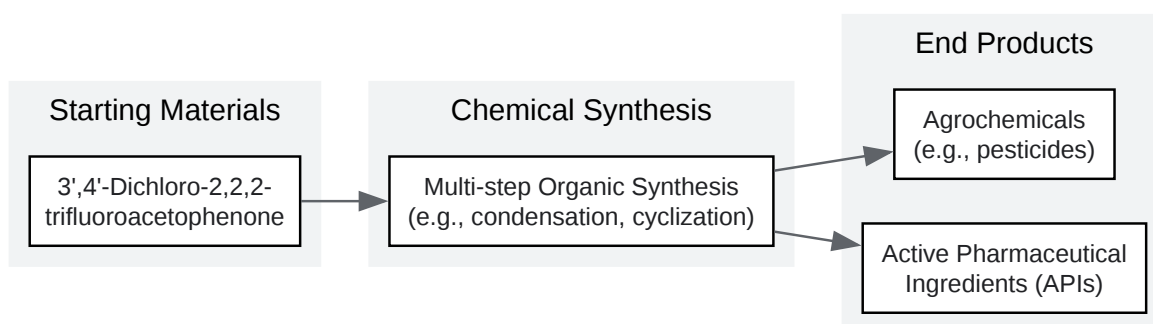
A plausible synthetic route would be:

- **Formation of the Grignard Reagent:** 3,4-Dichlorobromobenzene would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent (3,4-dichlorophenylmagnesium bromide).
- **Acylation:** The prepared Grignard reagent would then be reacted with a trifluoroacetylating agent, like trifluoroacetic anhydride, at low temperatures (e.g., -78 °C) to introduce the trifluoroacetyl group.
- **Work-up and Purification:** The reaction would be quenched with an acidic solution, followed by extraction with an organic solvent. The final product would be purified using techniques such as distillation or chromatography.

Applications in Research and Development

3',4'-Dichloro-2,2,2-trifluoroacetophenone serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is of particular interest as it can enhance the metabolic stability, binding affinity, and lipophilicity of a final drug candidate.

The following diagram illustrates the logical workflow of utilizing this compound as a chemical intermediate.



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Role as a chemical intermediate in synthesis.

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